molecular formula C21H30O3 B107925 17beta-Hydroxyprogesterone CAS No. 604-09-1

17beta-Hydroxyprogesterone

Cat. No.: B107925
CAS No.: 604-09-1
M. Wt: 330.5 g/mol
InChI Key: DBPWSSGDRRHUNT-AYUYWISESA-N
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Mechanism of Action

Target of Action

17beta-Hydroxyprogesterone, also known as 17alpha-Hydroxypregn-4-ene-3,20-dione, is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , acting as an agonist, albeit weakly in comparison to progesterone . In addition, it interacts with the mineralocorticoid receptor (MR) as an antagonist and the glucocorticoid receptor (GR) as a partial agonist .

Mode of Action

The compound interacts with its targets, primarily the progesterone receptor, to regulate various biological processes. It binds to the progesterone receptor, triggering a conformational change that allows the receptor to enter the nucleus and bind to progesterone response elements (PREs) on DNA . This binding influences the transcription of various genes, leading to changes in protein synthesis and cell function .

Biochemical Pathways

This compound is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids, as well as neurosteroids . It is derived from progesterone via the enzyme 17alpha-hydroxylase, encoded by the CYP17A1 gene .

Pharmacokinetics

It is known that the compound is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . Its levels increase in the third trimester of pregnancy primarily due to fetal adrenal production .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a vital role in the regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy . It also contributes to the progestational activity of the corpus luteum during pregnancy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its production increases in the third trimester of pregnancy due to fetal adrenal production . Additionally, its levels can be affected by the presence of certain enzymes, such as 21-hydroxylase and 11β-hydroxylase, which can lead to a build-up of this compound .

Biochemical Analysis

Biochemical Properties

17beta-Hydroxyprogesterone is an agonist of the progesterone receptor (PR), albeit weakly in comparison to progesterone . It is also a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids, as well as neurosteroids . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the pathogenesis of hyperglycemia and insulin resistance in the livers of lean mice .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is derived from progesterone via 17alpha-hydroxylase (encoded by CYP17A1) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that systemic administration of this compound or overexpression of Cyp17A1 in the livers of lean mice promoted the pathogenesis of hyperglycemia and insulin resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, knockdown of Cyp17A1 abrogated metabolic disorders in obese mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . It interacts with enzymes such as 17alpha-hydroxylase (encoded by CYP17A1) in these pathways .

Chemical Reactions Analysis

Hydroxyprogesterone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert hydroxyprogesterone into other steroidal compounds.

    Reduction: Reduction reactions can modify the functional groups attached to the steroid backbone.

    Substitution: Substitution reactions can introduce new functional groups into the hydroxyprogesterone molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 17alpha-Hydroxypregn-4-ene-3,20-dione involves the conversion of pregnenolone to 17alpha-Hydroxypregn-4-ene-3,20-dione through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Pregnenolone is treated with sodium hydride in dry tetrahydrofuran to form the sodium salt of pregnenolone.", "Step 2: Methyl iodide is added to the reaction mixture to form 17alpha-methylpregnenolone.", "Step 3: The resulting product is treated with hydrochloric acid to remove the methyl group, forming 17alpha-hydroxypregnenolone.", "Step 4: 17alpha-hydroxypregnenolone is then treated with sodium hydroxide to form 17alpha-Hydroxypregn-4-ene-3,20-dione.", "Step 5: The final product is purified by recrystallization from a mixture of acetic anhydride and pyridine, followed by washing with methanol and chloroform." ] }

CAS No.

604-09-1

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16?,17?,18?,19-,20-,21-/m0/s1

InChI Key

DBPWSSGDRRHUNT-AYUYWISESA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Color/Form

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL

melting_point

222-223 °C
219 - 220 °C

604-09-1

physical_description

Solid

solubility

0.00648 mg/mL

Synonyms

17-Hydroxyisopregn-4-ene-3,20-dione;  17-Hydroxyisopregn-4-ene-3,20-dione;  (17α)-17-Hydroxypregn-4-ene-3,20-dione

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta-Hydroxyprogesterone
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17beta-Hydroxyprogesterone
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17beta-Hydroxyprogesterone
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17beta-Hydroxyprogesterone
Reactant of Route 5
17beta-Hydroxyprogesterone
Reactant of Route 6
17beta-Hydroxyprogesterone

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